molecular formula C18H16N2O4S B2931096 (E)-N-(6-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide CAS No. 850782-15-9

(E)-N-(6-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide

Cat. No.: B2931096
CAS No.: 850782-15-9
M. Wt: 356.4
InChI Key: GFSGXFIVZIORAC-VHEBQXMUSA-N
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Description

(E)-N-(6-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide is a useful research compound. Its molecular formula is C18H16N2O4S and its molecular weight is 356.4. The purity is usually 95%.
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Scientific Research Applications

Novel Heterocyclic Compounds Synthesis

Researchers have synthesized novel heterocyclic compounds, including benzodifuranyl, triazines, oxadiazepines, and thiazolopyrimidines derived from visnaginone and khellinone. These compounds exhibit significant anti-inflammatory and analgesic activities, highlighting their potential as COX inhibitors. This research opens avenues for developing new therapeutic agents based on the structural frameworks of these compounds (Abu‐Hashem, Al-Hussain, & Zaki, 2020).

Antimicrobial Activity

Another study focused on the synthesis of thiazolidine-2,4-dione carboxamide and amino acid derivatives, demonstrating weak to moderate antibacterial and antifungal activities. This research is crucial for developing new antimicrobial agents, particularly against Gram-negative bacteria and fungi (Abd Alhameed et al., 2019).

Antidepressant Potential

A novel series of 3-ethoxyquinoxalin-2-carboxamides was designed and synthesized, showing promise as 5-HT3 receptor antagonists. These compounds exhibited significant anti-depressant-like activity in preclinical models, suggesting potential for treating depressive disorders (Mahesh, Devadoss, Pandey, & Bhatt, 2011).

Cytotoxicity Against Cancer Cells

Research on 5-aminopyrazole and pyrazolo[1,5-a]pyrimidine derivatives has shown cytotoxic activity against Ehrlich Ascites Carcinoma (EAC) cells. This indicates the potential for these compounds to be developed as anticancer agents (Hassan, Hafez, & Osman, 2014).

Novel Triazafulvalene System

The synthesis of a new triazafulvalene system has been reported, expanding the chemical space for the development of unique molecular architectures with potential applications in material science and pharmaceuticals (Uršič, Svete, & Stanovnik, 2010).

Selective Histone Deacetylase Inhibitors

A series of 5-aroylindolyl-substituted hydroxamic acids have been developed, showing selective inhibition against histone deacetylase 6 (HDAC6). These compounds offer a therapeutic strategy for ameliorating Alzheimer's disease phenotypes, providing insights into the design of selective HDAC inhibitors for neurodegenerative diseases (Lee et al., 2018).

Properties

IUPAC Name

N-(6-methoxy-3-methyl-1,3-benzothiazol-2-ylidene)-2,3-dihydro-1,4-benzodioxine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2O4S/c1-20-13-5-4-12(22-2)10-16(13)25-18(20)19-17(21)11-3-6-14-15(9-11)24-8-7-23-14/h3-6,9-10H,7-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFSGXFIVZIORAC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=C(C=C2)OC)SC1=NC(=O)C3=CC4=C(C=C3)OCCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.